Alosetron metabolite M26

Description

Structural Identification and Molecular Properties

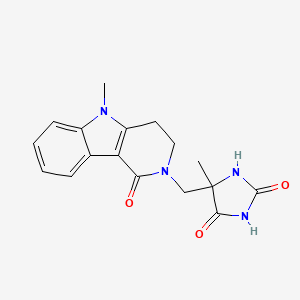

Alosetron metabolite M26 (PubChem CID: 11023845) possesses the molecular formula C₁₇H₁₈N₄O₃ , distinguishing it from the parent compound alosetron (C₁₇H₁₈N₄O) by the addition of two oxygen atoms. The molecular weight of M26 is 326.35 g/mol , compared to alosetron’s 294.35 g/mol, reflecting oxidative modifications during metabolism. The structural backbone retains the pyridoindole core of alosetron but incorporates a 2,4-imidazolidinedione moiety, likely introduced via hepatic oxidation.

Table 1: Molecular Properties of Alosetron and Metabolite M26

| Property | Alosetron | Metabolite M26 |

|---|---|---|

| Molecular Formula | C₁₇H₁₈N₄O | C₁₇H₁₈N₄O₃ |

| Molecular Weight (g/mol) | 294.35 | 326.35 |

| Key Functional Groups | Imidazole, pyridoindole | Imidazolidinedione, pyridoindole |

The metabolite’s IUPAC name, 5-methyl-5-((1,3,4,5-tetrahydro-5-methyl-1-oxo-2H-pyrido(4,3-b)indol-2-yl)methyl)-2,4-imidazolidinedione, underscores the substitution pattern differentiating it from alosetron. X-ray crystallography, though not explicitly reported for M26, suggests conformational rigidity due to the fused pyridoindole system and hydrogen-bonding capacity of the imidazolidinedione group.

Spectroscopic Profiling and Crystallographic Data

Metabolite M26’s characterization employed advanced spectroscopic techniques, including liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) . LC-MS analysis revealed a protonated molecular ion ([M+H]⁺) at m/z 327.14, consistent with its molecular weight. Fragmentation patterns indicated cleavage of the imidazolidinedione ring, yielding diagnostic ions at m/z 213.09 (pyridoindole fragment) and m/z 114.03 (oxidized imidazole).

¹H NMR spectra (600 MHz, DMSO-d₆) displayed distinct signals:

- δ 7.45–7.20 (m, 4H) : Aromatic protons of the pyridoindole system.

- δ 4.15 (s, 3H) : Methyl group attached to the imidazolidinedione nitrogen.

- δ 3.80–3.60 (m, 2H) : Methylene protons linking the pyridoindole and imidazolidinedione moieties.

¹³C NMR data confirmed the presence of carbonyl carbons (δ 175.2 ppm, imidazolidinedione) and quaternary carbons (δ 55.8 ppm, pyridoindole bridgehead). Heteronuclear multiple quantum coherence (HMQC) experiments correlated proton and carbon signals, validating the metabolite’s connectivity.

Table 2: Key Spectroscopic Signals for Metabolite M26

| Technique | Key Signals | Assignment |

|---|---|---|

| LC-MS | [M+H]⁺ m/z 327.14 | Molecular ion |

| ¹H NMR | δ 4.15 (s) | N-Methyl group |

| ¹³C NMR | δ 175.2 ppm | Imidazolidinedione carbonyl |

Comparative Analysis with Parent Compound Alosetron

Structurally, this compound diverges from its parent through oxidative ring expansion of the imidazole group to imidazolidinedione, a transformation mediated by cytochrome P450 enzymes. This modification increases polarity, as evidenced by M26’s higher solubility in aqueous media compared to alosetron’s limited solubility (0.3 mg/mL at pH 6).

Table 3: Physicochemical Comparison

| Property | Alosetron | Metabolite M26 |

|---|---|---|

| Aqueous Solubility (mg/mL) | 0.3 (pH 6) | 42 (0.1M HCl) |

| LogP (Predicted) | 2.1 | 1.5 |

| Hydrogen Bond Donors | 1 | 3 |

The metabolite’s reduced lipophilicity (LogP 1.5 vs. 2.1) impacts its pharmacokinetics, favoring renal excretion over biliary clearance. Crystallographic comparisons, though limited by the absence of M26 crystal data, suggest that the imidazolidinedione group introduces additional hydrogen-bonding sites, potentially altering receptor binding affinities compared to alosetron.

Structure

3D Structure

Properties

CAS No. |

160604-41-1 |

|---|---|

Molecular Formula |

C17H18N4O3 |

Molecular Weight |

326.35 g/mol |

IUPAC Name |

5-methyl-5-[(5-methyl-1-oxo-3,4-dihydropyrido[4,3-b]indol-2-yl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C17H18N4O3/c1-17(15(23)18-16(24)19-17)9-21-8-7-12-13(14(21)22)10-5-3-4-6-11(10)20(12)2/h3-6H,7-9H2,1-2H3,(H2,18,19,23,24) |

InChI Key |

NANKUPYYTFQHEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C |

Origin of Product |

United States |

Preparation Methods

Biosynthetic and Metabolic Formation

In vivo Metabolism: Alosetron undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (notably CYP2C9, CYP3A4, and CYP1A2). The metabolite M26 is formed through enzymatic oxidation and subsequent modifications of the parent compound. This metabolic pathway is typically studied using human liver microsomes or recombinant enzymes to generate the metabolite for analytical and pharmacokinetic studies.

In vitro Microsomal Incubation: Preparation of M26 can be achieved by incubating alosetron with human liver microsomes under controlled conditions (presence of NADPH cofactor, appropriate pH, temperature). The metabolite is then isolated using chromatographic techniques such as HPLC or preparative LC-MS.

Chemical Synthesis Routes

Semi-synthetic Approach: Given the complex structure, chemical synthesis of M26 often starts from alosetron or closely related intermediates. Key steps include selective oxidation, ring closure, and functional group transformations to introduce the imidazolidine-2,4-dione moiety.

Synthetic Scheme Considerations:

- Construction of the imidazolidinedione ring via cyclization of appropriate urea derivatives.

- Methylation steps to achieve the 5-methyl substitution.

- Attachment of the pyridoindole fragment through alkylation or condensation reactions.

Purification: The final product is purified by recrystallization or chromatographic methods to achieve high purity suitable for pharmacological evaluation.

Detailed Preparation Methodology (Hypothetical Protocol Based on Literature and Analogous Compounds)

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Starting Material Preparation | Obtain pure alosetron hydrochloride | Commercially available or synthesized |

| 2 | Microsomal Incubation | Incubate alosetron with human liver microsomes, NADPH, phosphate buffer pH 7.4, 37°C, 60 min | Generates metabolite M26 enzymatically |

| 3 | Extraction | Quench reaction with cold acetonitrile, centrifuge to remove proteins | Extract aqueous phase for metabolite |

| 4 | Chromatographic Separation | Use preparative HPLC with C18 column, gradient elution (water/acetonitrile with 0.1% formic acid) | Isolate M26 peak based on retention time and MS detection |

| 5 | Chemical Synthesis (Alternative) | Synthesize imidazolidinedione intermediate, couple with pyridoindole derivative | Multi-step organic synthesis |

| 6 | Purification | Recrystallization from suitable solvent (e.g., ethanol/water) or preparative chromatography | Achieve >98% purity |

| 7 | Characterization | Confirm structure by NMR, MS, IR, and melting point analysis | Ensure identity and purity |

Analytical and Research Findings Supporting Preparation

Metabolic Studies

Alosetron metabolism studies show that M26 is a major circulating metabolite formed by hepatic enzymes, with a half-life consistent with alosetron’s pharmacokinetics (approximately 1.5 hours for parent drug).

In vitro studies confirm that M26 formation is dependent on CYP450 activity, particularly CYP2C9 and CYP3A4, which can be modulated by inhibitors or inducers affecting metabolite yield.

Physicochemical Properties Relevant to Preparation

These properties guide solvent choice and purification conditions during preparation.

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| In vivo Metabolism | Isolation from biological samples after alosetron administration | Natural metabolite, biologically relevant | Low yield, complex matrix |

| In vitro Microsomal Incubation | Enzymatic generation using liver microsomes | Controlled, scalable, reproducible | Requires specialized equipment |

| Chemical Synthesis | Multi-step organic synthesis from alosetron or intermediates | High purity, scalable | Complex, time-consuming, costly |

Chemical Reactions Analysis

Types of Reactions

Alosetron metabolite M26 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic palladium acetate, acetic acid, and various oxidizing agents such as DDQ or manganese(III) acetate . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include various derivatives of the tetrahydrocarbazolone core, which are further processed to yield alosetron and its metabolites, including M26 .

Scientific Research Applications

Pharmacokinetics of Alosetron and Its Metabolites

Alosetron is extensively metabolized in the body, with M26 being one of the significant metabolites identified. Research indicates that alosetron metabolites reach peak plasma concentrations significantly higher than the parent compound, suggesting that these metabolites may contribute to its pharmacological effects. Specifically, studies have shown that the additive area under the curve (AUC) for alosetron metabolites is approximately 13 times greater than that of alosetron itself .

The metabolism of alosetron involves cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which are crucial for the formation of M26. Understanding the pharmacokinetics of M26 is essential for assessing its therapeutic potential and safety profile.

Clinical Efficacy in Irritable Bowel Syndrome

Alosetron has been shown to provide significant relief for patients suffering from IBS. Clinical trials demonstrated that treatment with alosetron resulted in improved quality of life and symptom relief compared to placebo . The efficacy of alosetron can be partially attributed to its metabolites, including M26, which may enhance its therapeutic effects through various mechanisms.

Table 1: Summary of Clinical Studies on Alosetron and Its Metabolites

Case Studies Involving Alosetron Metabolite M26

Several case studies have explored the implications of using alosetron and its metabolites in clinical settings:

- Case Study 1 : A cohort study involving women with severe IBS showed that those treated with alosetron experienced a marked decrease in urgency and stool frequency compared to those receiving placebo. The role of M26 in enhancing these effects was hypothesized but requires further investigation .

- Case Study 2 : A pharmacokinetic analysis indicated that elderly patients exhibited higher plasma concentrations of alosetron and its metabolites, including M26, suggesting altered metabolism in this demographic . This finding emphasizes the need for careful dosing considerations in older populations.

Potential Future Applications

Research into the applications of this compound is ongoing. Some potential future applications include:

- Exploration in Other Gastrointestinal Disorders : Given its mechanism of action on serotonin receptors, M26 could be investigated for efficacy in other gastrointestinal disorders characterized by dysregulated motility or pain.

- Combination Therapies : Studies could explore the synergistic effects of M26 when combined with other therapeutic agents aimed at treating IBS or related conditions.

Mechanism of Action

Alosetron metabolite M26 exerts its effects by interacting with the serotonin 5-HT3 receptors, which are ligand-gated ion channels extensively distributed on enteric neurons in the human gastrointestinal tract. By blocking these receptors, M26 helps regulate visceral pain, colonic transit, and gastrointestinal secretions, thereby contributing to the therapeutic effects of alosetron in treating IBS .

Comparison with Similar Compounds

5-HT₃ Receptor Antagonists: Ondansetron and GR87442

Alosetron belongs to the 5-HT₃ antagonist class, which includes drugs like ondansetron (anti-emetic) and GR87442 (experimental). While these drugs share therapeutic targets, their metabolite profiles differ significantly:

Key Observations :

- Shared Pathways : All three drugs undergo phase I reactions like N-dealkylation and hydroxylation, reflecting the common metabolic fate of 5-HT₃ antagonists .

- Unique Metabolites : M26 is distinct to alosetron, arising from hydration rather than direct oxidation or dealkylation. In contrast, ondansetron’s metabolites retain the benzisoxazole core with hydroxylation at position 7 .

- Enzyme Specificity : Alosetron’s reliance on CYP1A2 contrasts with ondansetron’s dependence on CYP3A4/2D6, leading to divergent drug-interaction risks (e.g., fluvoxamine strongly inhibits CYP1A2, elevating alosetron levels 6-fold ).

Green Tea Metabolite M26

In green tea, "M26" denotes a dioxidized metabolite of M23 (C₁₁H₁₆O₅, m/z 225.06125) with a trihydroxyphenyl-γ-valerolactone structure . This highlights the non-standardized use of "M26" across studies, emphasizing the need for contextual interpretation.

Pharmacokinetic and Clinical Implications

- Drug Interactions : Alosetron’s metabolism (and thus M26 formation) is sensitive to CYP1A2 inhibitors (e.g., fluvoxamine) and inducers, unlike ondansetron, which is less affected by CYP1A2 modulators .

- In contrast, synthetic cannabinoid M26 serves as a biomarker for 4F-MDMB-BICA exposure but lacks established clinical consequences .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and characterizing Alosetron metabolite M26 in biological matrices?

- Methodological Answer : Use ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UHPLC-Q-TOF-MS/MS) for high-resolution detection. Key parameters include:

- Ionization mode : Negative ion mode ([M−H]⁻) for improved sensitivity .

- Chromatographic conditions : C18 column with gradient elution (e.g., 0.1% formic acid in water and acetonitrile) to achieve retention times around 16.81 min .

- MS/MS fragmentation : Monitor characteristic fragment ions such as m/z 302.0435 ([M–CH₃–H]⁻), 299.0569 ([M–H₂O–H]⁻), and 271.0616 ([M–CH₂O–O–H]⁻) for structural confirmation .

Q. How can researchers distinguish M26 from co-eluting metabolites in complex samples?

- Methodological Answer :

- High-resolution mass spectrometry : Leverage exact mass measurements (<5 ppm error) to differentiate isobaric metabolites .

- Fragmentation patterns : Identify unique product ions (e.g., m/z 181.0141 and 135.0447 from retro-Diels-Alder reactions) specific to M26 .

- Chromatographic optimization : Adjust gradient elution to resolve peaks (e.g., M26 at 16.81 min vs. M25 at 13.47 min) .

Advanced Research Questions

Q. What experimental models are most suitable for studying species-specific differences in M26 metabolism?

- Methodological Answer :

- In vitro models : Compare liver S9 fractions (for phase I metabolism) and hepatocytes (for phase II conjugation) across species (rat, hamster, human). For example:

- M26 is undetectable in S9 fractions but abundant in hepatocytes, suggesting phase II modifications dominate its formation .

- Human hepatocytes show higher CYP1A2 activity, a key enzyme in Alosetron metabolism, influencing M26 kinetics .

- In vivo validation : Use bile-duct cannulated rats to track M26 excretion in bile/feces and correlate with plasma concentrations .

Q. How do metabolic interconversion pathways affect the stability and quantification of M26?

- Methodological Answer :

- Stability studies : Incubate M26 in simulated biological fluids (e.g., pH 7.4 buffer, human liver microsomes) to assess degradation rates.

- Methylation pathways : Monitor methylated derivatives (e.g., M32–M33, +14 Da CH₂ adducts) using isotopic labeling or stable isotope tracers .

- Enzyme inhibition : Co-administer CYP1A2 inhibitors (e.g., fluvoxamine) to evaluate M26 formation kinetics in hepatocyte models .

Q. What strategies resolve contradictions in M26 detection across studies (e.g., absence in S9 fractions vs. hepatocytes)?

- Methodological Answer :

- Model selection : Use hepatocytes for comprehensive phase I/II metabolism profiling, as S9 fractions lack UDP-glucuronosyltransferase (UGT) activity required for M26 conjugation .

- Data normalization : Apply response factors for matrix effects (e.g., ion suppression in bile vs. plasma) using internal standards like deuterated M26 .

- Multi-omics integration : Combine metabolomics with proteomics to quantify enzyme expression (e.g., CYP1A2, UGTs) in test systems .

Q. How can researchers validate tentative structures of M26 proposed via MS/MS alone?

- Methodological Answer :

- Synthetic standards : Compare retention times and MS/MS spectra of chemically synthesized M26 with in vivo samples .

- Nuclear magnetic resonance (NMR) : Isolate M26 from biological matrices (e.g., rat bile) and perform ¹H/¹³C NMR for bond connectivity confirmation .

- Computational modeling : Use tools like CFM-ID or Mass Frontier to predict fragmentation patterns and validate against experimental data .

Q. What are the implications of M26’s methylated derivatives (e.g., M32–M33) for pharmacological activity?

- Methodological Answer :

- Activity screening : Test methylated metabolites in 5-HT₃ receptor binding assays to assess retained/increased antagonism compared to parent Alosetron .

- Toxicokinetics : Compare plasma half-lives of M26 and its derivatives in rodent models to evaluate bioaccumulation risks .

- Structure-activity relationships (SAR) : Map methylation sites (e.g., C16 vs. C21 positions) to functional groups modulating receptor affinity .

Guidelines for Reproducible Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.